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Compound of Interest

Compound Name:
3-Piperazinobenzisothiazole

hydrochloride

Cat. No.: B130134 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Piperazinobenzisothiazole hydrochloride (CAS No. 87691-88-1), a key intermediate and

known impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. In regulatory

contexts, this compound is often referred to as Ziprasidone Related Compound A.[1] This

document is intended for researchers, scientists, and professionals in drug development and

quality control, offering a consolidated reference for the structural characterization of this

compound.
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Property Value Source

Chemical Name

3-(Piperazin-1-

yl)benzo[d]isothiazole

hydrochloride

N/A

Synonyms

3-Piperazinobenzisothiazole

HCl, Ziprasidone Related

Compound A

[1]

CAS Number 87691-88-1 [1]

Molecular Formula C₁₁H₁₄ClN₃S [1]

Molecular Weight 255.77 g/mol [1]

Spectroscopic Data Summary
While comprehensive, publicly available datasets for the spectroscopic analysis of 3-

Piperazinobenzisothiazole HCl are limited, Certificates of Analysis for commercial reference

standards confirm that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. The

following tables are structured to present such data, which is critical for the unambiguous

identification and quality assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
This table is a template representing the expected data. Specific chemical shifts (δ),

multiplicities, coupling constants (J), and integrations would be populated from the actual

spectrum.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

[Expected

Aromatic Region]
[e.g., m] N/A 4H

Benzisothiazole

Protons

[Expected

Piperazine

Region]

[e.g., t] [e.g., 5.0] 4H Piperazine CH₂

[Expected

Piperazine

Region]

[e.g., t] [e.g., 5.0] 4H Piperazine CH₂

[Expected NH

Region]
[e.g., br s] N/A 2H Piperazine NH₂⁺

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
This table is a template representing the expected data. Specific chemical shifts (δ) would be

populated from the actual spectrum.

Chemical Shift (δ) ppm Assignment

[Expected Aromatic/Heterocyclic Region] Benzisothiazole Quaternary Carbons

[Expected Aromatic Region] Benzisothiazole CH Carbons

[Expected Aliphatic Region] Piperazine CH₂ Carbons

IR (Infrared) Spectroscopy Data
This table is a template representing the expected data. Specific wavenumbers (ν) and

descriptions of the absorptions would be populated from the actual spectrum.
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Wavenumber (cm⁻¹) Description

[Expected 3200-2800] N-H, C-H stretching

[Expected 1600-1450] C=C, C=N stretching (Aromatic)

[Expected fingerprint region] Various bending and stretching vibrations

MS (Mass Spectrometry) Data
This table is a template representing the expected data. Specific mass-to-charge ratios (m/z)

and their relative intensities would be populated from the actual spectrum, along with proposed

fragment assignments.

m/z Relative Intensity (%) Proposed Fragment

[Expected M+H]⁺ [e.g., 100] [C₁₁H₁₄N₃S]⁺

[Expected Fragments] ---

Fragments from

benzisothiazole and piperazine

moieties

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-

Piperazinobenzisothiazole HCl are typically established in accordance with pharmacopeial

standards. While specific instrument parameters may vary, the general methodologies are

outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved

in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆

(DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet

or analyzed using an Attenuated Total Reflectance (ATR) accessory.
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Mass Spectrometry (MS): Mass spectral data is generally acquired using a mass spectrometer

with an electrospray ionization (ESI) source, operated in positive ion mode. This technique is

well-suited for the analysis of polar molecules like 3-Piperazinobenzisothiazole HCl.

Visualizations
Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis of 3-Piperazinobenzisothiazole HCl

Sample Preparation

Spectroscopic Techniques

Data Analysis and Reporting

Synthesis of 3-Piperazinobenzisothiazole HCl

Purification and Isolation

Reference Standard Preparation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Processing

Structure Elucidation and Verification

Technical Report Generation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 3-Piperazinobenzisothiazole HCl.
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Chemical Structure and Mass Spectrometry
Fragmentation

Structure and Key MS Fragments of 3-Piperazinobenzisothiazole

3-Piperazinobenzisothiazole Key Mass Fragments (Hypothetical)

[M+H]⁺
m/z = 220.09

Benzisothiazole moiety
(C₇H₄NS)⁺

m/z = 134.01

Fragmentation

Piperazine moiety
(C₄H₉N₂)⁺

m/z = 85.08

Fragmentation

Click to download full resolution via product page

Caption: Chemical structure and potential mass spectrometry fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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